molecular formula C12H16ClN B1279925 1-Benzyl-3-chloropiperidine CAS No. 54436-59-8

1-Benzyl-3-chloropiperidine

Cat. No. B1279925
CAS RN: 54436-59-8
M. Wt: 209.71 g/mol
InChI Key: CAZPTZSOOQVBMU-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloropiperidine is a chemical compound with the CAS Number: 54436-59-8 . It has a molecular weight of 209.72 and its IUPAC name is 1-benzyl-3-chloropiperidine . It is a light yellow solid .


Synthesis Analysis

The synthesis of 3-chloropiperidines, such as 1-Benzyl-3-chloropiperidine, involves the alkylation mechanism . The nitrogen mustard-based compounds are expected to react via a highly electrophilic bicyclic aziridinium ion, which is readily attacked by nucleophiles . Halide abstraction using silver salts with weakly coordinating anions leads to the isolation of these proposed intermediates .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-chloropiperidine is C12H16ClN . Its average mass is 209.715 Da and its monoisotopic mass is 209.097122 Da .


Chemical Reactions Analysis

The alkylation mechanism of 3-chloropiperidines involves the formation of a highly electrophilic bicyclic aziridinium ion, which is readily attacked by nucleophiles . Kinetic studies of the aziridinium ions also revealed notable reactivity differences of the C5 gem-methylated compounds and their unmethylated counterparts .


Physical And Chemical Properties Analysis

1-Benzyl-3-chloropiperidine is a light yellow solid . Its molecular weight is 209.72 .

Scientific Research Applications

Pharmacology

1-Benzyl-3-chloropiperidine: plays a significant role in pharmacology, particularly in the synthesis of piperidine derivatives which are key components in various pharmaceuticals . These compounds exhibit a wide range of biological activities and are utilized in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties .

Organic Synthesis

In organic synthesis, 1-Benzyl-3-chloropiperidine is valued for its versatility. It serves as a building block for creating complex organic compounds, including those used in drug development and medicinal chemistry. Its unique properties facilitate investigations into new synthetic pathways and methodologies.

Medicinal Chemistry

The compound’s utility extends to medicinal chemistry, where it’s involved in the design and construction of new drugs. It’s particularly relevant in the synthesis of compounds with piperidine structures, which are prevalent in FDA-approved drugs .

Drug Development

1-Benzyl-3-chloropiperidine: is instrumental in drug development, especially in the early stages where pharmacokinetics and drug-liability are key considerations. It’s involved in the synthesis of potential drug candidates and the study of their interactions and effects .

Chemical Research

In chemical research, 1-Benzyl-3-chloropiperidine contributes to the development of new materials and chemicals. Its applications span across various research areas, including catalysis and energy materials, showcasing its adaptability and importance in advancing chemical sciences.

Analytical Chemistry

Lastly, in analytical chemistry, 1-Benzyl-3-chloropiperidine is used in the development of analytical methods and techniques. It’s part of the synthesis of reagents and compounds that are crucial for spectrophotometric and luminescent determination of metal ions .

properties

IUPAC Name

1-benzyl-3-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZPTZSOOQVBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483629
Record name 1-BENZYL-3-CHLORO-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-chloropiperidine

CAS RN

54436-59-8
Record name 1-BENZYL-3-CHLORO-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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